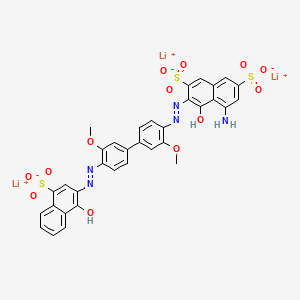

Trilithium 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate

Description

This compound is a highly sulfonated, lithium-coordinated azo dye with a complex polyaromatic structure. Key features include:

- Two azo (-N=N-) linkages connecting naphthalene and biphenyl moieties.

- Multiple sulfonate groups (-SO₃⁻), which enhance water solubility and stabilize the lithium counterions.

- Amino (-NH₂) and hydroxyl (-OH) groups, contributing to hydrogen bonding and pH-dependent properties.

- Methoxy (-OCH₃) substituents on the biphenyl unit, influencing electronic conjugation and steric effects.

Its structural complexity suggests applications in advanced materials, such as lithium-ion battery electrolytes, optical sensors, or specialized dyes.

Properties

CAS No. |

67923-89-1 |

|---|---|

Molecular Formula |

C34H24Li3N5O13S3 |

Molecular Weight |

827.7 g/mol |

IUPAC Name |

trilithium;5-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H27N5O13S3.3Li/c1-51-27-12-17(7-9-24(27)36-38-26-16-29(54(45,46)47)21-5-3-4-6-22(21)33(26)40)18-8-10-25(28(13-18)52-2)37-39-32-30(55(48,49)50)14-19-11-20(53(42,43)44)15-23(35)31(19)34(32)41;;;/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |

InChI Key |

JBHHMYUWMNUPAY-UHFFFAOYSA-K |

Canonical SMILES |

[Li+].[Li+].[Li+].COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound belongs to a family of sulfonated azo dyes. Key analogues include:

5-(Acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulphonic acid (CAS 93762-37-9)

- Similarities: Dual sulfonate groups and azo linkages. Naphthalene backbone with hydroxyl and amino derivatives.

- Differences: Substituents: The analogue has a hydrophobic dodecylphenyl chain and acetylamino group, whereas the target compound features methoxy groups and lithium coordination. Solubility: The dodecyl chain reduces water solubility compared to the lithium-sulfonated target compound. Applications: The analogue’s amphiphilic structure suits surfactant or lipid-membrane studies, while the target’s ionic nature favors electrochemical uses.

Phenylbenzimidazolesulfonic Acid (PBSA, Ensulizole)

- Similarities :

- Sulfonate groups and aromatic systems.

- UV-absorbing properties due to conjugation.

- Differences :

- PBSA lacks azo groups and lithium ions, limiting redox activity.

- PBSA is primarily a UV filter, whereas the target compound’s azo linkages enable colorimetric sensing.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.